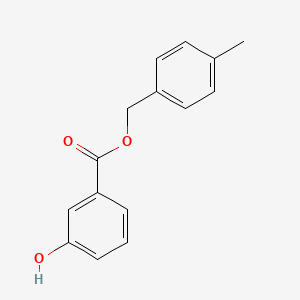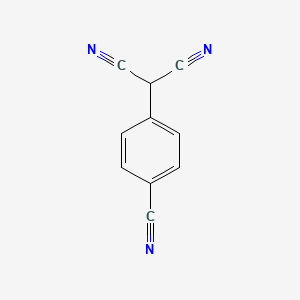
Propanedinitrile, (4-cyanophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanedinitrile, (4-cyanophenyl)-, can be synthesized through a condensation reaction between malononitrile and 4-cyanobenzaldehyde. The reaction typically involves the use of a base, such as sodium hydroxide, in a solvent like methanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of propanedinitrile, (4-cyanophenyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, (4-cyanophenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or other derivatives.
Aplicaciones Científicas De Investigación
Propanedinitrile, (4-cyanophenyl)-, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which propanedinitrile, (4-cyanophenyl)-, exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Cyanoacetonitrile: Another nitrile compound with a different substitution pattern.
Dicyanomethane: A related compound with two nitrile groups attached to a methylene group.
Uniqueness
Propanedinitrile, (4-cyanophenyl)-, is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
Número CAS |
91879-92-4 |
|---|---|
Fórmula molecular |
C10H5N3 |
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
2-(4-cyanophenyl)propanedinitrile |
InChI |
InChI=1S/C10H5N3/c11-5-8-1-3-9(4-2-8)10(6-12)7-13/h1-4,10H |
Clave InChI |
QYCKIWZDOJSMOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


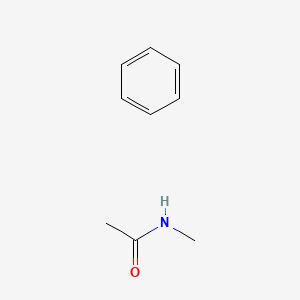
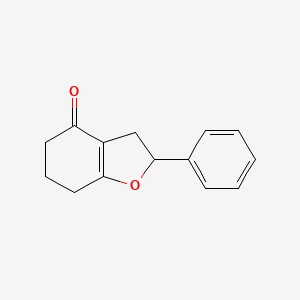
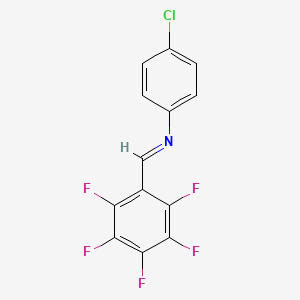
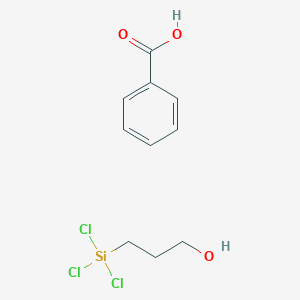
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
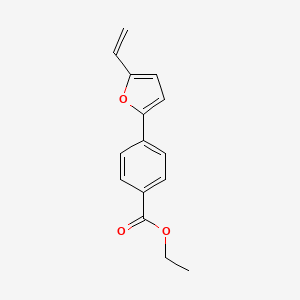

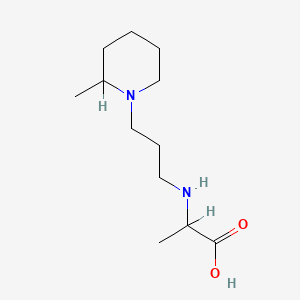
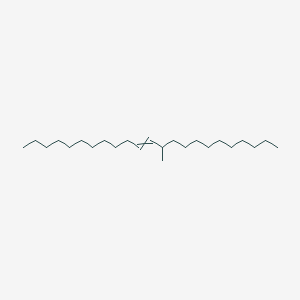
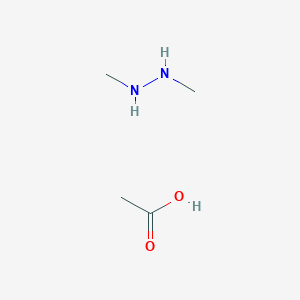
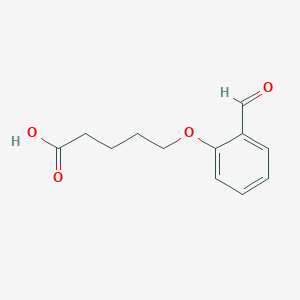
phosphaniumolate](/img/structure/B14365481.png)
